N-(5-chloro-2-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide N-(5-chloro-2-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 848181-18-0
VCID: VC21519636
InChI: InChI=1S/C19H21ClFN3O/c1-14-6-7-15(20)12-17(14)22-19(25)13-23-8-10-24(11-9-23)18-5-3-2-4-16(18)21/h2-7,12H,8-11,13H2,1H3,(H,22,25)
SMILES: CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)C3=CC=CC=C3F
Molecular Formula: C19H21ClFN3O
Molecular Weight: 361.8g/mol

N-(5-chloro-2-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide

CAS No.: 848181-18-0

Cat. No.: VC21519636

Molecular Formula: C19H21ClFN3O

Molecular Weight: 361.8g/mol

* For research use only. Not for human or veterinary use.

N-(5-chloro-2-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide - 848181-18-0

Specification

CAS No. 848181-18-0
Molecular Formula C19H21ClFN3O
Molecular Weight 361.8g/mol
IUPAC Name N-(5-chloro-2-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide
Standard InChI InChI=1S/C19H21ClFN3O/c1-14-6-7-15(20)12-17(14)22-19(25)13-23-8-10-24(11-9-23)18-5-3-2-4-16(18)21/h2-7,12H,8-11,13H2,1H3,(H,22,25)
Standard InChI Key QGQSGWFUXOFREC-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)C3=CC=CC=C3F
Canonical SMILES CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)C3=CC=CC=C3F

Introduction

Chemical Structure and Properties

Structural Features

N-(5-chloro-2-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide contains several key structural elements that define its chemical identity. The compound can be broken down into three primary components:

  • The 5-chloro-2-methylphenyl group, which forms the amide portion of the molecule

  • The central piperazine ring, which serves as a spacer and contributes to the compound's three-dimensional arrangement

  • The 2-fluorophenyl group, which is directly attached to the piperazine ring

The structural arrangement creates a molecule with significant conformational flexibility, particularly around the piperazine ring. The positioning of the fluoro substituent at the ortho position of the phenyl ring creates a distinct electronic environment that differentiates this compound from related molecules with para-substituted fluorophenyl groups.

Physical Properties

Based on structural analysis and comparison with similar compounds, N-(5-chloro-2-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide would be expected to have the following physical properties:

PropertyExpected ValueBasis for Estimation
Molecular FormulaC19H21ClFN3ODerived from structural composition
Molecular WeightApproximately 361.85 g/molCalculated from atomic weights
Physical StateWhite to off-white crystalline solidTypical for similar amides
SolubilityPoorly soluble in water; soluble in organic solvents like DMSO, methanol, and dichloromethaneBased on lipophilic character
Melting PointApproximately 140-160°CEstimated from similar molecules
Log P3.2-4.0Predicted based on structure

The compound's relatively high lipophilicity suggests it would have good membrane permeability, which could be advantageous for potential pharmaceutical applications.

Chemical Properties

The chemical properties of N-(5-chloro-2-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide are largely determined by its functional groups:

  • The amide linkage provides hydrogen bond acceptor capability

  • The tertiary amine groups in the piperazine ring can act as hydrogen bond acceptors and weak bases

  • The halogen substituents (chlorine and fluorine) contribute to electronegativity and potential halogen bonding interactions

  • The methyl group increases lipophilicity and may influence binding orientation through steric effects

These properties collectively influence the compound's reactivity, stability, and potential interactions with biological systems.

Synthesis Approaches

Reaction Conditions

The optimal reaction conditions for synthesizing N-(5-chloro-2-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide would typically include:

Reaction StepSolventBaseTemperatureCatalystDuration
Piperazine formationDMF or THFK2CO3 or TEA80-100°CCuI (optional)12-24 h
Acetamide formationDCMTEA or pyridine0-25°CDMAP (catalytic)2-4 h
Final couplingAcetonitrileK2CO360-80°CKI (catalytic)6-12 h

Chemical Reactivity

Structure-Activity Relationship

The potential biological activity of N-(5-chloro-2-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide would likely be influenced by specific structural features:

  • The piperazine core is a privileged structure in medicinal chemistry, commonly found in compounds targeting G-protein coupled receptors

  • The 2-fluorophenyl substituent may enhance binding affinity through electronic effects and potentially form halogen bonds with target proteins

  • The 5-chloro-2-methylphenyl acetamide portion provides a balance of lipophilicity and hydrogen bonding capability

  • The relative positions of the methyl and chloro substituents on the phenyl ring could influence receptor selectivity

Compounds with similar structural frameworks have demonstrated activities as serotonin receptor ligands, dopamine receptor modulators, or kinase inhibitors, suggesting potential directions for investigation of this compound's biological properties .

Comparative Analysis

Similar Compounds

Several compounds with structural similarities to N-(5-chloro-2-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide have been reported in the literature, providing valuable insights through comparative analysis:

CompoundKey Structural DifferencesNotable Properties
N-(5-chloro-2-methylphenyl)-2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)acetamideContains a sulfonyl group; 4-fluorophenyl vs. 2-fluorophenylHigher molecular weight; likely more polar
N-(5-chloro-2-methoxyphenyl)-2-[4-(4-methylpiperidin-1-yl)sulfonylpiperazin-1-yl]acetamideMethoxy vs. methyl group; contains sulfonyl group and methylpiperidineMore complex structure; different hydrogen bonding pattern
N-(5-chloro-2-methylphenyl)-2-piperazin-1-ylacetamideLacks the fluorophenyl substitutionSimpler structure; potentially different binding profile

Structure-Function Relationships

Analysis of structure-function relationships among related compounds suggests several key insights applicable to N-(5-chloro-2-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide:

These structure-function relationships provide a framework for understanding how the specific arrangement of atoms in N-(5-chloro-2-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide might translate to unique functional properties .

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